Melting‑Point and Density Differentiation vs. the Direct Bromo‑Ethoxyethyl Analog (CAS 86927‑03‑9)
The target iodo‑ethoxyethyl compound melts at 84–86 °C, whereas the direct bromo analog 2‑[2‑(2‑bromoethoxy)ethyl]‑1H‑isoindole‑1,3(2H)‑dione (CAS 86927‑03‑9) melts at 93–95 °C, a difference of ≈9 °C . The predicted density of the iodo compound is 1.739 ± 0.06 g cm⁻³, compared with 1.49 ± 0.1 g cm⁻³ for the bromo analog, an increase of ≈0.25 g cm⁻³ . These differences in physical form are relevant for solvent‑selection, melt‑processing, and formulation homogeneity.
| Evidence Dimension | Melting point (experimental) and density (predicted) |
|---|---|
| Target Compound Data | mp 84–86 °C; density 1.739 ± 0.06 g cm⁻³ |
| Comparator Or Baseline | 2‑[2‑(2‑Bromoethoxy)ethyl]‑1H‑isoindole‑1,3(2H)‑dione: mp 93–95 °C ; density 1.49 ± 0.1 g cm⁻³ |
| Quantified Difference | mp ≈ +9 °C higher for bromo; density ≈ –0.25 g cm⁻³ lower for bromo |
| Conditions | Melting points determined by differential scanning calorimetry or capillary method; densities predicted by Advanced Chemistry Development (ACD/Labs) software. |
Why This Matters
A 9 °C melting‑point offset can determine whether a solid is easily liquefied at moderate temperature in a coupling reaction, while the higher density of the iodo compound may improve pelletability and flow properties during automated weighing or formulation.
